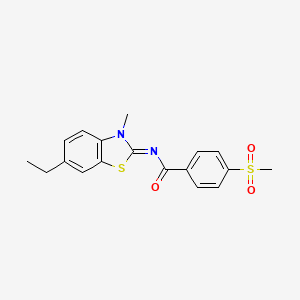

![molecular formula C20H19N5O4S B3011516 N1-(5,5-二氧化-2-(对甲苯基)-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)-N2-(吡啶-4-基甲基)草酰胺 CAS No. 899751-03-2](/img/structure/B3011516.png)

N1-(5,5-二氧化-2-(对甲苯基)-4,6-二氢-2H-噻吩[3,4-c]吡唑-3-基)-N2-(吡啶-4-基甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

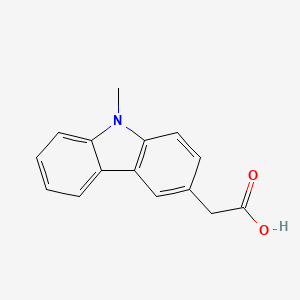

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The compound contains a pyrazole ring fused with a thieno ring. The pyrazole ring is a five-membered ring with two nitrogen atoms while the thieno ring is a five-membered ring with a sulfur atom .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including annulation reactions to form fused ring systems .科学研究应用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , have been recognized for their potent antileishmanial and antimalarial activities . These compounds have been synthesized and evaluated against clinical isolates of Leishmania and Plasmodium berghei infected mice. The results have shown significant promise, with some derivatives displaying superior activity compared to standard drugs . This suggests that the compound could be a potential candidate for developing new treatments for these diseases.

Anticancer Potential

The structural features of pyrazole derivatives, including the presence of thieno[3,4-c]pyrazol moiety, have been associated with anticancer properties . These compounds have been studied for their ability to inhibit topoisomerase II alpha and disrupt the Hh signaling cascade, which are both relevant targets in cancer therapy . The compound’s potential as an anticancer agent could be explored further in preclinical studies.

Neuroprotective Effects

Studies have indicated that pyrazoline derivatives can have significant neuroprotective effects . They have been evaluated for their ability to modulate acetylcholinesterase activity and reduce oxidative stress markers like malondialdehyde in brain tissues . This suggests that the compound could be researched for its potential to protect against neurodegenerative diseases or acute neural injuries.

Antioxidant Properties

The compound’s structure suggests it may possess antioxidant properties, which could be beneficial in reducing oxidative stress-related cellular damage . This application could be particularly relevant in the context of chronic diseases where oxidative stress plays a key role.

Antibacterial and Antifungal Activities

Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities . This compound could be investigated for its efficacy against various bacterial and fungal strains, potentially leading to new treatments for infections.

Pharmacophore Development

Given the diverse pharmacological effects of pyrazole derivatives, the compound could serve as a pharmacophore for the development of new drugs . Its structure could be used as a scaffold for creating derivatives with enhanced efficacy and specificity for various biological targets.

作用机制

未来方向

属性

IUPAC Name |

N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-13-2-4-15(5-3-13)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-14-6-8-21-9-7-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLFPWLFBAEWBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)

![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)

![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)

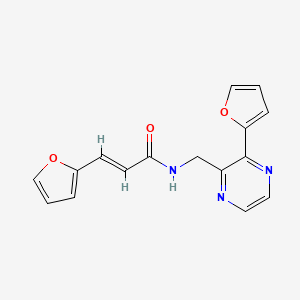

![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)

![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)

![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)

![N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3011452.png)